molecular formula C17H16N4O B12577198 1-(4,6-Dimethylpyrimidine-2-yl)-3-(1-naphthyl)urea CAS No. 639850-01-4

1-(4,6-Dimethylpyrimidine-2-yl)-3-(1-naphthyl)urea

Katalognummer: B12577198
CAS-Nummer: 639850-01-4
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: FXIIHQXZJRFWIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,6-Dimethylpyrimidine-2-yl)-3-(1-naphthyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidine-2-yl)-3-(1-naphthyl)urea typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 1-naphthyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,6-Dimethylpyrimidine-2-yl)-3-(1-naphthyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding pyrimidine or naphthyl derivatives, while reduction could lead to the formation of amines.

Wissenschaftliche Forschungsanwendungen

1-(4,6-Dimethylpyrimidine-2-yl)-3-(1-naphthyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4,6-Dimethylpyrimidine-2-yl)-3-(1-naphthyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4,6-Dimethylpyrimidine-2-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a naphthyl group.

    1-(4,6-Dimethylpyrimidine-2-yl)-3-(2-naphthyl)urea: Similar structure but with a different position of the naphthyl group.

Uniqueness

1-(4,6-Dimethylpyrimidine-2-yl)-3-(1-naphthyl)urea is unique due to its specific combination of the pyrimidine and naphthyl moieties, which might confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

639850-01-4

Molekularformel

C17H16N4O

Molekulargewicht

292.33 g/mol

IUPAC-Name

1-(4,6-dimethylpyrimidin-2-yl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C17H16N4O/c1-11-10-12(2)19-16(18-11)21-17(22)20-15-9-5-7-13-6-3-4-8-14(13)15/h3-10H,1-2H3,(H2,18,19,20,21,22)

InChI-Schlüssel

FXIIHQXZJRFWIT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NC(=O)NC2=CC=CC3=CC=CC=C32)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.